Scaffold Provenance: The Parent Core Enables the Most Potent SIRT2 Inhibitor in Its Series
The compound 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide itself constitutes the core scaffold for derivative 28e, the most potent SIRT2 inhibitor reported in the Yang et al. (2017) study. This directly connects the parent compound to a verified nanomolar inhibitor [1]. Among the synthesized library, 28e (a derivative featuring an extended N-phenyl substituent) achieved an IC50 of 42 nM against SIRT2, demonstrating the scaffold's capacity for high potency when functionalized [1].
| Evidence Dimension | SIRT2 Inhibitory Potency (IC50) of Optimized Derivative vs. Parent Scaffold Class |
|---|---|
| Target Compound Data | Compound 28e IC50 = 42 nM (derivative of the target scaffold) [1] |
| Comparator Or Baseline | SirReal2 IC50 = 140 nM (related SirReal scaffold with a bulkier amide substituent) |
| Quantified Difference | 28e is 3.3-fold more potent than SirReal2 (42 nM vs 140 nM); the parent scaffold provides a starting point for further optimization that has already surpassed a well-known analog. |
| Conditions | In vitro fluorescence-based enzymatic assay against human SIRT2 [1] |
Why This Matters
Procuring the parent scaffold allows researchers to access the same chemical space that produced the nanomolar inhibitor 28e, offering a validated starting point for internal lead optimization programs targeting SIRT2.
- [1] Yang, L., Ma, X., Yuan, C., He, Y., Li, L., Fang, S., Xia, W., He, T., Qian, S., Xu, Z., Li, G., & Wang, Z. (2017). Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry, 134, 230–241. View Source
